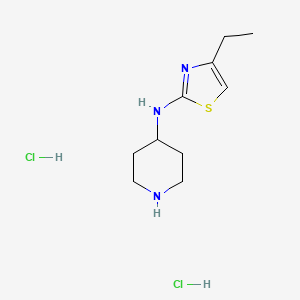

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

CAS No.: 1803585-59-2

Cat. No.: VC3021363

Molecular Formula: C10H19Cl2N3S

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803585-59-2 |

|---|---|

| Molecular Formula | C10H19Cl2N3S |

| Molecular Weight | 284.2 g/mol |

| IUPAC Name | 4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H |

| Standard InChI Key | LTYFCZZUZNBHCO-UHFFFAOYSA-N |

| SMILES | CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl |

| Canonical SMILES | CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride features a 4-ethyl-1,3-thiazole ring connected to a piperidine ring via the 2-position of the thiazole. The piperidine contains an amine group at its 4-position, and the entire structure exists as a dihydrochloride salt. This structural arrangement creates multiple potential binding sites for biological targets, including:

-

The thiazole nitrogen atom (basic, potential hydrogen bond acceptor)

-

The sulfur atom in the thiazole ring (potential interaction with protein residues)

-

The piperidine nitrogen (basic center, ionizable)

-

The amine nitrogen (basic, potential hydrogen bond donor/acceptor)

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely exhibits the following physicochemical properties:

| Property | Expected Value | Rationale |

|---|---|---|

| Molecular Weight | ~290-310 g/mol (as dihydrochloride) | Calculated based on chemical structure |

| Solubility | High in water, moderate in polar organic solvents | Due to dihydrochloride salt formation |

| LogP (estimated) | 1.8-2.5 | Based on similar thiazole-piperidine structures |

| pKa (estimated) | 7.5-9.0 (piperidine N), 4.0-5.5 (amine group) | Typical values for similar functional groups |

| Melting Point | 180-240°C | Typical range for dihydrochloride salts of similar size |

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride typically involves a multi-step process. While specific literature on this exact compound is limited, potential synthetic routes can be proposed based on established methods for similar thiazole-piperidine derivatives:

Nucleophilic Substitution Approach

-

Preparation of 4-ethyl-1,3-thiazole core structure

-

Activation of the 2-position via halogenation (typically chlorination)

-

Nucleophilic substitution with protected 4-aminopiperidine

-

Deprotection and salt formation with HCl

Condensation Reaction Approach

This approach might involve the condensation of an appropriate thioamide with α-haloketones to form the thiazole ring directly attached to the piperidine moiety.

Purification Techniques

Purification of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride typically involves:

-

Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

-

Column chromatography for intermediate products

-

Salt formation through treatment with hydrogen chloride in anhydrous conditions

Chemical Reactions and Reactivity

Types of Reactions

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride can participate in various chemical reactions due to its functional groups:

Oxidation Reactions

The thiazole ring can undergo oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions

Reduction of various components of the molecule is possible, including:

-

Reduction of the thiazole ring (though challenging due to its aromatic nature)

-

Reduction of the piperidine ring to piperideine intermediates

-

Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)

Substitution Reactions

The amine group on the piperidine ring can undergo various nucleophilic substitution reactions:

-

Acylation with acid chlorides or anhydrides

-

Alkylation with alkyl halides

-

Reductive amination with aldehydes or ketones

Stability Considerations

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely exhibits the following stability characteristics:

-

Thermal stability: Moderately stable at room temperature, with potential degradation above 180-200°C

-

pH stability: More stable in acidic conditions than basic conditions (common for amine-containing compounds)

-

Light sensitivity: Potential photodegradation upon prolonged exposure to UV light

Biological Activities

Antimicrobial Properties

Thiazole derivatives similar to N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride have demonstrated antimicrobial activities against various pathogens. While specific data on this exact compound is limited, structural analogues suggest potential activity against:

| Pathogen Category | Potential Effectiveness | Structural Features Contributing to Activity |

|---|---|---|

| Gram-positive bacteria | Moderate to high | Thiazole ring, basic nitrogen centers |

| Gram-negative bacteria | Low to moderate | Limited penetration through outer membrane |

| Fungi | Moderate | Lipophilic-hydrophilic balance |

| Mycobacteria | Variable | Dependent on specific substitution patterns |

The antimicrobial mechanism likely involves interaction with specific bacterial targets such as enzymes involved in cell wall synthesis or DNA replication.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole-piperidine derivatives is well-documented in the literature. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may exhibit anti-inflammatory activities through:

-

Inhibition of pro-inflammatory cytokine production

-

Modulation of NF-κB signaling pathways

-

Interference with cyclooxygenase (COX) enzymes

-

Reduction of reactive oxygen species (ROS) production

Mechanism of Action

The biological activity of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely stems from its ability to interact with specific molecular targets. Based on structural analysis and comparison with similar compounds, potential mechanisms include:

Enzyme Inhibition

The compound may inhibit various enzymes through:

-

Competitive binding at active sites

-

Allosteric modulation

-

Covalent modification of catalytic residues

Receptor Interactions

The structural features of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride suggest potential interactions with:

-

G-protein coupled receptors (GPCRs), particularly those that bind amine-containing ligands

-

Ion channels, potentially modulating cellular signaling

-

Nuclear receptors, affecting gene transcription

DNA/RNA Interactions

The compound may interact with nucleic acids through:

-

Intercalation between base pairs

-

Groove binding

-

Interference with nucleic acid processing enzymes

Comparison with Similar Compounds

Structural Analogues

Comparing N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride with related compounds provides insights into structure-activity relationships:

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine | Ethyl group on bridging carbon rather than on thiazole | Altered orientation of thiazole relative to piperidine |

| N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine | Methyl group on amine, no ethyl on thiazole | Reduced hydrogen bonding capacity at amine |

| 1-(1,3-Thiazol-2-yl)piperidin-3-amine | Amine at position 3 instead of 4 on piperidine | Different spatial arrangement of pharmacophores |

Pharmacological Comparisons

The pharmacological profiles of these related compounds suggest that N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may exhibit:

-

Enhanced lipophilicity compared to non-ethylated analogues, potentially improving membrane penetration

-

Different receptor binding profiles due to the ethyl substitution on the thiazole ring

-

Potentially altered metabolic stability compared to structurally similar compounds

Research Applications

Medicinal Chemistry

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride serves as a valuable building block in medicinal chemistry for several reasons:

-

The molecule contains multiple sites for further derivatization

-

Its heterocyclic rings provide scaffolds that are prevalent in many drugs

-

The compound offers opportunities for optimization of pharmacokinetic properties

Chemical Biology

In chemical biology research, this compound may be useful for:

-

Probing protein-ligand interactions

-

Developing chemical tools to study biological pathways

-

Serving as a starting point for the development of activity-based probes

Materials Science

Though less common, thiazole derivatives have applications in materials science:

-

Potential use in coordination chemistry with transition metals

-

Development of sensors and imaging agents

-

Incorporation into functional polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume